![molecular formula C14H26OSn B14217837 5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one CAS No. 820250-63-3](/img/structure/B14217837.png)
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one is an organotin compound with a unique structure that combines a nonenone backbone with a trimethylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one typically involves the reaction of a nonenone precursor with a trimethylstannyl reagent. One common method involves the use of a palladium-catalyzed coupling reaction, where the nonenone is reacted with trimethylstannyl chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Wissenschaftliche Forschungsanwendungen
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one involves its interaction with molecular targets through its trimethylstannyl group. This group can form bonds with various atoms, facilitating reactions and interactions. The pathways involved include:
Molecular Binding: The compound can bind to specific sites on biomolecules, altering their function.
Catalysis: It can act as a catalyst in certain chemical reactions, enhancing reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[1-(Trimethylsilyl)ethenyl]non-2-en-4-one
- 5-[1-(Trimethylgermyl)ethenyl]non-2-en-4-one
- 5-[1-(Trimethylplumbyl)ethenyl]non-2-en-4-one
Uniqueness
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one is unique due to its trimethylstannyl group, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. This uniqueness makes it valuable in specific applications where the properties of tin are advantageous.
Eigenschaften
CAS-Nummer |
820250-63-3 |
|---|---|
Molekularformel |
C14H26OSn |
Molekulargewicht |
329.07 g/mol |
IUPAC-Name |
5-(1-trimethylstannylethenyl)non-2-en-4-one |
InChI |
InChI=1S/C11H17O.3CH3.Sn/c1-4-7-9-10(6-3)11(12)8-5-2;;;;/h5,8,10H,3-4,7,9H2,1-2H3;3*1H3; |
InChI-Schlüssel |
BUWZSQJLGHXEGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=C)[Sn](C)(C)C)C(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)
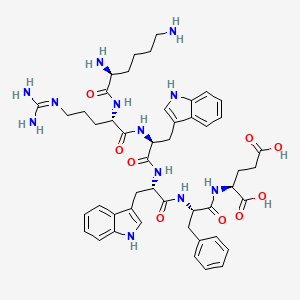
![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
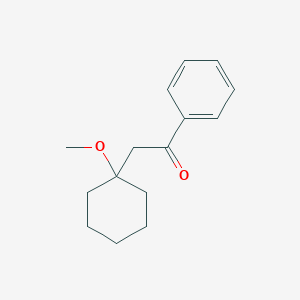
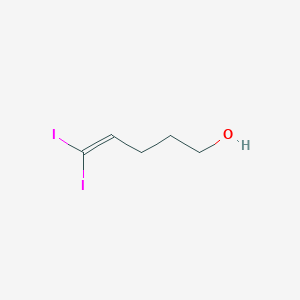
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
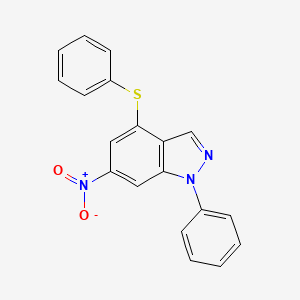
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
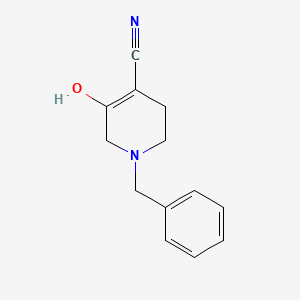
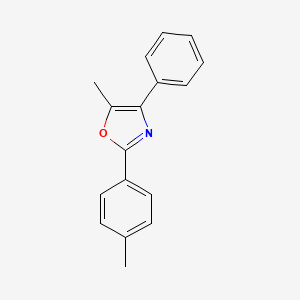
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
